6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethylhexyl groups, and a thieno[3,4-b][1,4]dioxepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs) due to its semiconducting properties
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with specific electronic and optical properties
Chemical Research: Serves as a building block for the synthesis of more complex molecules and materials
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices. The ethylhexyl groups enhance solubility and processability, while the bromine atoms facilitate further functionalization .
Comparison with Similar Compounds
Similar Compounds
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: Similar in structure but with a different core, used in organic electronics.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Another brominated compound with applications in polymer synthesis and organic electronics.
Uniqueness
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its specific combination of bromine atoms, ethylhexyl groups, and the thieno[3,4-b][1,4]dioxepine core. This combination imparts distinct electronic properties and makes it highly versatile for various applications in organic electronics and materials science .
Biological Activity
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 700817-08-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity against various cancer cell lines and its implications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H42Br2O4S
- Molecular Weight : 598.47 g/mol
- CAS Number : 700817-08-9
These properties suggest a complex structure that may influence its biological interactions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from several key studies:
Cell Line | IC50 (µg/ml) | Viability (%) at 250 µg/ml | Mechanism of Action |
---|---|---|---|
HepG2 | 42 | 67.7 | Induction of apoptosis |
MCF-7 | 100 | 78.14 | Cell cycle arrest and apoptosis |
HaCaT | >250 | 82.23 | Minimal toxicity observed |
NIH 3T3 | >500 | 96.11 | Low cytotoxicity |
These results indicate that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing lower toxicity towards normal cell lines like HaCaT and NIH 3T3 .
The cytotoxic effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound interferes with critical cellular functions such as:
- Cell cycle regulation
- Apoptotic signaling pathways
- Inhibition of angiogenesis and metastasis
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer treatment:
- Study on HepG2 Cells : A detailed examination revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study noted significant morphological changes indicative of apoptosis after 24 hours of exposure .
- MCF-7 Cell Line Analysis : Similar effects were observed in MCF-7 cells, where the compound's action was linked to disruption in cell cycle progression and increased rates of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .
Properties
Molecular Formula |
C25H42Br2O4S |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
6,8-dibromo-3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C25H42Br2O4S/c1-5-9-11-19(7-3)13-28-15-25(16-29-14-20(8-4)12-10-6-2)17-30-21-22(31-18-25)24(27)32-23(21)26/h19-20H,5-18H2,1-4H3 |
InChI Key |
FRSCCZDSSYMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1(COC2=C(SC(=C2OC1)Br)Br)COCC(CC)CCCC |
Origin of Product |
United States |
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